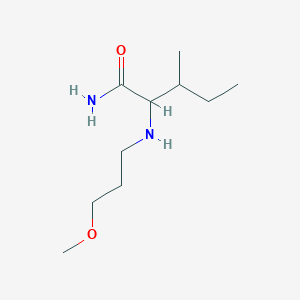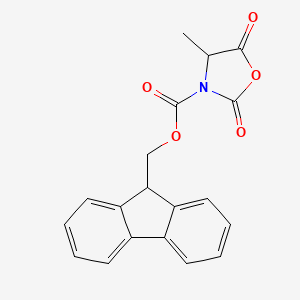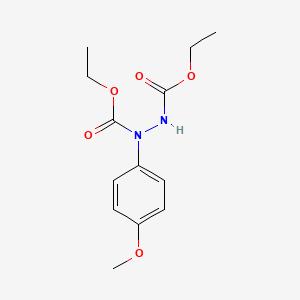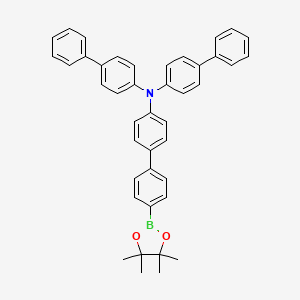![molecular formula C28H48FeP2 B14787073 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene: is a compound that belongs to the class of ferrocene derivatives. Ferrocene derivatives are known for their unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This particular compound is characterized by the presence of two bis(1,1-dimethylethyl)phosphino groups attached to the ferrocene core. These phosphino groups are known for their ability to act as ligands, making this compound useful in various catalytic and coordination chemistry applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene typically involves the reaction of ferrocene with bis(1,1-dimethylethyl)phosphino reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the ferrocene derivative is reacted with bis(1,1-dimethylethyl)phosphine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The phosphino groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and a suitable base.
Major Products:
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new ferrocene derivatives with different ligands.
Applications De Recherche Scientifique
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene exerts its effects is primarily through its ability to act as a ligand. The phosphino groups can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more. The ferrocene core provides stability and electronic properties that enhance the compound’s reactivity .
Comparaison Avec Des Composés Similaires
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene derivative with diphenylphosphino groups.
1,2-Bis(diphenylphosphino)ethane (dppe): A similar bidentate ligand but with an ethane backbone instead of a ferrocene core.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: A benzene derivative with similar phosphino groups.
Uniqueness: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene is unique due to its ferrocene core, which imparts distinct electronic properties and stability. The presence of bulky bis(1,1-dimethylethyl)phosphino groups also provides steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes .
Propriétés
Formule moléculaire |
C28H48FeP2 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;ditert-butyl-[[2-(ditert-butylphosphanylmethyl)cyclopenta-1,3-dien-1-yl]methyl]phosphane;iron(2+) |
InChI |
InChI=1S/C23H43P2.C5H5.Fe/c1-20(2,3)24(21(4,5)6)16-18-14-13-15-19(18)17-25(22(7,8)9)23(10,11)12;1-2-4-5-3-1;/h13-15H,16-17H2,1-12H3;1-5H;/q2*-1;+2 |
Clé InChI |
HEIVQJRWTUOXSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(CC1=C(C=C[CH-]1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)


![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)

![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)


![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
